3-Azidocoumarin

Bioorthogonal Chemistry Fluorescent Probe Click Chemistry

3-Azidocoumarin (CAS 152711-55-2) is an organic compound within the coumarin family, featuring a key azide (-N₃) substituent at the 3-position of the coumarin backbone. It is characterized as a brown solid with a molecular formula of C₉H₅N₃O₂ and a molar mass of 187.15 g/mol.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 152711-55-2
Cat. No. B8514211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidocoumarin
CAS152711-55-2
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)N=[N+]=[N-]
InChIInChI=1S/C9H5N3O2/c10-12-11-7-5-6-3-1-2-4-8(6)14-9(7)13/h1-5H
InChIKeyCYWSDGUZWKUALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidocoumarin (CAS 152711-55-2) for Click Chemistry and Bioconjugation: Core Properties and Utility


3-Azidocoumarin (CAS 152711-55-2) is an organic compound within the coumarin family, featuring a key azide (-N₃) substituent at the 3-position of the coumarin backbone [1]. It is characterized as a brown solid with a molecular formula of C₉H₅N₃O₂ and a molar mass of 187.15 g/mol [1]. The compound is primarily utilized in bioconjugation applications, particularly as a reactive partner in bioorthogonal 'click' chemistry reactions with alkynes [1][2]. This reaction transforms the intrinsically non-fluorescent 3-azidocoumarin scaffold into a highly fluorescent 1,2,3-triazole-fused coumarin derivative, making it a powerful tool for labeling and detecting biomolecules in complex biological systems [2][3].

Why 3-Azidocoumarin (CAS 152711-55-2) Cannot Be Substituted by Other Coumarin Azides in Critical Applications


While several coumarin derivatives containing an azide group are commercially available, their substitution for 3-azidocoumarin (CAS 152711-55-2) is not scientifically valid without rigorous validation due to fundamental differences in their photophysical and chemical behavior. The position of the azide substituent on the coumarin ring critically dictates the fluorescence outcome of the 'click' reaction: the 3-azido isomer uniquely yields a highly fluorescent triazole product upon reaction with alkynes, whereas isomeric 4-azidocoumarin produces a non-fluorescent adduct with a quantum yield that is over 45-fold lower . Furthermore, other coumarin azides, such as 7-azido-4-methylcoumarin, serve entirely distinct functions, acting as selective probes for analytes like hydrogen sulfide rather than general bioorthogonal handles . These profound differences in activation mechanism, resulting fluorescence, and target selectivity make generic substitution highly risky and underscore the need for product-specific evidence in procurement decisions .

Quantitative Evidence for Selecting 3-Azidocoumarin (CAS 152711-55-2) Over Comparators


Superior Fluorescence Turn-On Ratio Compared to 4-Azidocoumarin Isomer

A direct head-to-head comparison demonstrates that the 3-azidocoumarin isomer provides a robust fluorescence turn-on signal upon cycloaddition, while its 4-azidocoumarin counterpart is effectively 'dark' under identical conditions. The formation of a 1,2,3-triazole fused at the coumarin 3-position creates a rigid, planar system essential for fluorescence emission, which is absent in the 4-substituted product .

Bioorthogonal Chemistry Fluorescent Probe Click Chemistry

High Efficiency in Copper-Catalyzed Click (CuAAC) Reactions for Bioconjugation

3-Azidocoumarin demonstrates high reactivity and conversion efficiency in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of modern bioconjugation. Studies show that grafting 3-azidocoumarin to pyranoglycosides under CuAAC conditions results in high conversion rates exceeding 90% and yields of approximately 70% for the desired triazolyl products [1].

Bioconjugation Click Chemistry Synthetic Yield

Versatile Use in Strain-Promoted (SPAAC) Reactions for Copper-Free Environments

Unlike some coumarin azides that may be limited to CuAAC, 3-azidocoumarin scaffolds have been successfully immobilized on DBCO-modified bead surfaces via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing direct and strong fluorescence upon reaction [1]. This copper-free method is critical for applications where copper's cytotoxicity is a concern, such as live-cell labeling.

SPAAC Live-Cell Imaging Fluorogenic Probe

Unique Function as a Selective Sensor for Laccase Enzyme Activity

3-Azidocoumarin exhibits a unique and selective interaction with the enzyme laccase, enabling its use as a label-free fluorometric sensor. This is a distinct application not reported for other common coumarin azides like 7-azido-4-methylcoumarin or 3-azido-7-hydroxycoumarin. The azido group directly interacts with histidine residues coordinating copper at the enzyme's active site, leading to a measurable change in fluorescence intensity [1].

Enzyme Assay Fluorescence Sensor Laccase

Validated Application Scenarios for 3-Azidocoumarin (CAS 152711-55-2) Based on Evidence


High-Contrast Bioorthogonal Labeling via CuAAC or SPAAC Click Chemistry

For any research requiring the specific, covalent, and fluorescent labeling of alkyne-tagged biomolecules (e.g., proteins, nucleic acids, glycans), 3-azidocoumarin is the superior choice due to its high quantum yield (>0.45) upon triazole formation, enabling high signal-to-noise detection . Its compatibility with both copper-catalyzed (CuAAC, with >90% conversion efficiency) and strain-promoted (SPAAC) reaction conditions offers flexibility for in vitro and live-cell applications, respectively [1][2].

Development of Highly Sensitive Fluorescence-Based Assays

When designing a fluorescence turn-on assay to detect an alkyne-containing analyte or monitor a click reaction, the stark difference in quantum yield between the 3-azido isomer and the 4-azido isomer (>45-fold) makes 3-azidocoumarin (CAS 152711-55-2) essential for achieving the required analytical sensitivity and dynamic range .

Specific and Label-Free Quantification of Laccase Activity

In studies involving laccase enzymes from sources like Trametes versicolor, 3-azidocoumarin serves as a unique, label-free fluorescent sensor. This application leverages the compound's direct and specific interaction with the enzyme's copper-coordinating histidines, a property not shared by other coumarin azide probes, enabling straightforward and selective enzyme activity monitoring [3].

Surface Immobilization for Microarray and Bead-Based Assays

For the construction of solid-phase assays using beads or microarrays, 3-azidocoumarin's proven reactivity in SPAAC with DBCO-modified surfaces provides a copper-free, highly efficient, and fluorescently trackable immobilization strategy. This allows for the creation of 'click-on' probes where successful conjugation is directly visualized by a strong fluorescence signal, simplifying quality control and assay development [2].

Technical Documentation Hub

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